molecular formula C10H12O3 B14196772 Methyl 8-oxonona-2,4,6-trienoate CAS No. 920504-57-0

Methyl 8-oxonona-2,4,6-trienoate

Cat. No.: B14196772
CAS No.: 920504-57-0
M. Wt: 180.20 g/mol
InChI Key: XZADYGKNTAZZBF-UHFFFAOYSA-N
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Description

Methyl 8-oxonona-2,4,6-trienoate is an organic compound with the molecular formula C10H12O3 It is characterized by the presence of multiple double bonds and functional groups, including an ester and a ketone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 8-oxonona-2,4,6-trienoate typically involves the esterification of 8-oxonona-2,4,6-trienoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 8-oxonona-2,4,6-trienoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Various ester and amide derivatives.

Scientific Research Applications

Methyl 8-oxonona-2,4,6-trienoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of fragrances and flavoring agents due to its unique chemical properties.

Mechanism of Action

The mechanism of action of methyl 8-oxonona-2,4,6-trienoate involves its interaction with various molecular targets. The ester and ketone groups can participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of biological pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 8-oxooctanoate: Similar structure but lacks the additional double bonds.

    Methyl 8-oxononanoate: Similar structure but lacks the trienoate configuration.

    Methyl 8-oxodecanoate: Longer carbon chain with similar functional groups.

Uniqueness

Methyl 8-oxonona-2,4,6-trienoate is unique due to its trienoate configuration, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

920504-57-0

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

methyl 8-oxonona-2,4,6-trienoate

InChI

InChI=1S/C10H12O3/c1-9(11)7-5-3-4-6-8-10(12)13-2/h3-8H,1-2H3

InChI Key

XZADYGKNTAZZBF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C=CC=CC=CC(=O)OC

Origin of Product

United States

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